Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Overview
Description
Scientific Research Applications
Synthetic Method Improvements
Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate, a complex compound, has been a subject of interest in the context of synthetic method improvements for related compounds. A significant contribution in this domain is the development of a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the use of common and inexpensive reagents and introducing an improved route with advantages like mild conditions, atom economy, and low cost (Fan et al., 2015).
Chemical Compound Synthesis
The compound's related structures have been instrumental in the synthesis of pyrimidine derivatives and fluorine-containing heterocycles, highlighting its relevance in the creation of complex organic molecules with potential applications in various fields (Goryaeva et al., 2009), (Pomeisl et al., 2007).
Medicinal Chemistry
In medicinal chemistry, compounds structurally related to this compound have been explored for their potential therapeutic applications, such as neurokinin-1 receptor antagonists with potential efficacy in emesis and depression (Harrison et al., 2001).
Novel Chemical Structures
Research has also focused on the development of novel chemical structures, leveraging the compound's framework. This includes the creation of new cinnoline ring constructions and the study of biologically active amides and amines modified with fluorine-containing heterocycles, demonstrating the compound's versatility and its potential as a precursor in various chemical syntheses (Miyamoto & Matsumoto, 1988), (Sokolov & Aksinenko, 2012).
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4O3/c1-2-26-18(25)16(17(24)13-4-3-5-15(20)11-13)10-12-6-8-14(9-7-12)19(21,22)23/h3-9,11,16H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLALLWFOCOZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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